5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Overview
Description
5-Chloro-3,4-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound characterized by a five-membered lactam ring with a chlorine atom attached to the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropanoic acid with ammonia or amines, followed by cyclization to form the desired lactam .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and continuous flow systems can also be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3,4-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrrolones
Scientific Research Applications
5-Chloro-3,4-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyrrol-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-3,4-dihydro-2H-pyrrol-2-one: Similar structure but with a bromine atom, which can lead to different reactivity and applications.
5-Fluoro-3,4-dihydro-2H-pyrrol-2-one: Fluorine substitution can significantly alter the compound’s electronic properties and biological activity.
Uniqueness: The presence of the chlorine atom in 5-Chloro-3,4-dihydro-2H-pyrrol-2-one imparts unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-3,4-dihydropyrrol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-1-2-4(7)6-3/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUFMAHRMYTSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492904 | |
Record name | 5-Chloro-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80492904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63586-92-5 | |
Record name | 5-Chloro-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80492904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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